

Characterization methods for 2-(2,3-Dimethylphenyl)acetonitrile

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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenyl)acetonitrile

CAS No.: 76574-43-1

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An In-depth Technical Guide to the Analytical Characterization of **2-(2,3-Dimethylphenyl)acetonitrile**

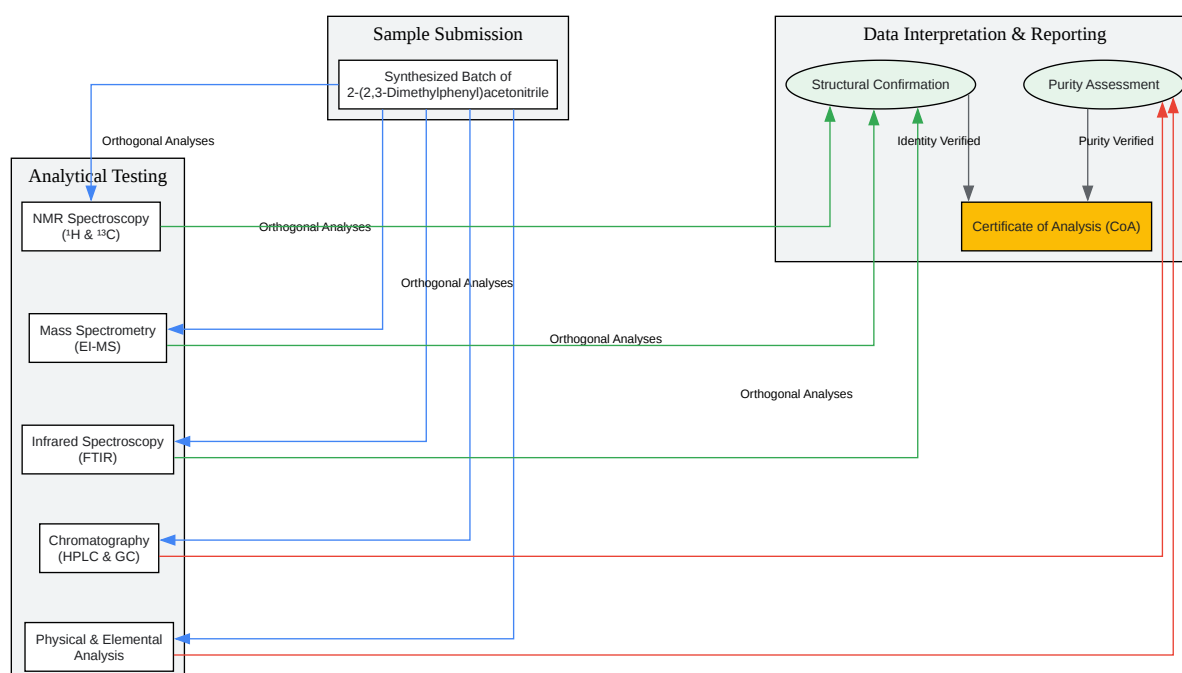
Introduction

2-(2,3-Dimethylphenyl)acetonitrile, also known as 2,3-dimethylbenzyl cyanide, is an important organic intermediate used in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries. The precise arrangement of the methyl groups on the phenyl ring dictates its reactivity and the stereochemistry of its downstream products. Therefore, unambiguous confirmation of its structure and purity is a critical prerequisite for its use in any research, development, or manufacturing setting.

This guide provides a comprehensive overview of the essential analytical techniques required for the complete characterization of **2-(2,3-Dimethylphenyl)acetonitrile**. It is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven methodologies. The narrative moves beyond simple protocols to explain the scientific rationale behind the choice of each technique, ensuring a holistic understanding of the characterization process.

Integrated Characterization Workflow

A multi-technique approach is imperative for the definitive characterization of a chemical entity. Spectroscopic methods provide detailed structural information, while chromatographic techniques are essential for assessing purity. The interplay between these methods forms a self-validating system where each result corroborates the others, leading to a high-confidence conclusion on the material's identity and quality.



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Caption: Integrated workflow for the characterization of **2-(2,3-Dimethylphenyl)acetonitrile**.

Physicochemical Properties

The initial characterization involves documenting the fundamental physical and chemical properties of the compound.

Property	Value
Chemical Name	2-(2,3-Dimethylphenyl)acetonitrile
Synonyms	2,3-Dimethylbenzyl cyanide
CAS Number	3288-99-1
Molecular Formula	C ₁₀ H ₁₁ N
Molecular Weight	145.20 g/mol [1]
Appearance	Expected to be a colorless to light yellow liquid or low-melting solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the placement of substituents.

Causality Behind Experimental Choices

A high-field NMR spectrometer (e.g., 400 MHz) is chosen to achieve sufficient resolution of the aromatic proton signals, which are expected to be closely spaced and exhibit complex coupling.[2] Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2][3]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl_3 containing 0.03% (v/v) TMS.
- **Instrument Setup:** Acquire spectra on a 400 MHz NMR spectrometer.[2]
- **^1H NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required (typically 128 or more) due to the low natural abundance of the ^{13}C isotope.

Expected Spectral Data and Interpretation

^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum provides a unique fingerprint. The integration of the signals should correspond to the number of protons (3H for aromatic, 2H for methylene, and 6H for the two methyl groups).

- **Aromatic Protons (δ 7.0-7.2 ppm, 3H):** The three adjacent protons on the phenyl ring will appear as a complex multiplet. The proton at C4 will likely be a triplet, while the protons at C5 and C6 will be doublets, all coupled to each other.
- **Methylene Protons ($-\text{CH}_2\text{CN}$, δ ~3.7 ppm, 2H):** These protons are adjacent to the aromatic ring and the electron-withdrawing nitrile group. They will appear as a sharp singlet as there are no adjacent protons to couple with.
- **Methyl Protons ($-\text{CH}_3$, δ ~2.3 ppm, 6H):** The two methyl groups attached to the aromatic ring are chemically non-equivalent and may appear as two distinct singlets, or as a single peak integrating to 6H if their chemical environments are very similar.

^{13}C NMR (100 MHz, CDCl_3): The proton-decoupled ^{13}C NMR spectrum confirms the carbon framework. The molecule's lack of symmetry means that all 10 carbon atoms should be chemically distinct, resulting in 10 unique signals.[4]

Assignment	Expected Chemical Shift (δ , ppm)	Rationale
Aromatic C (quaternary, C1, C2, C3)	128-138	Quaternary carbons in the aromatic region.
Aromatic CH (C4, C5, C6)	125-130	Protonated aromatic carbons.
Nitrile C (C \equiv N)	117-119	Characteristic shift for a nitrile carbon.[5]
Methylene C (-CH ₂ CN)	-22	Aliphatic carbon adjacent to an aromatic ring.
Methyl C (-CH ₃)	15-21	Aliphatic methyl carbons attached to an aromatic ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality Behind Experimental Choices

The primary goal of IR analysis for this compound is the confirmation of the nitrile (C \equiv N) functional group, which has a very sharp and characteristic absorption in a relatively clean region of the spectrum. The presence of the aromatic ring and aliphatic C-H bonds can also be confirmed.

Experimental Protocol: FTIR Analysis

- **Sample Preparation:** If the sample is a liquid, a thin film can be prepared by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If solid, a KBr pellet can be prepared. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.[6]
- **Data Acquisition:** Record the spectrum, typically from 4000 to 400 cm⁻¹.

- **Background Correction:** A background spectrum of the empty sample holder (or pure solvent) must be acquired and subtracted from the sample spectrum.

Expected Spectral Data and Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity
~3050-3000	Aromatic C-H Stretch	Medium-Weak
~2950-2850	Aliphatic C-H Stretch (-CH ₂ , -CH ₃)	Medium
~2250	Nitrile (C≡N) Stretch	Medium, Sharp[7]
~1600, ~1470	Aromatic C=C Ring Stretch	Medium-Strong

The presence of a sharp peak around 2250 cm⁻¹ is strong evidence for the nitrile functional group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common and robust ionization technique for relatively volatile, small organic molecules. It reliably produces a molecular ion and a series of characteristic fragment ions that aid in structural confirmation.[2]

Experimental Protocol: GC-MS Analysis

- **Sample Introduction:** The most common method is to couple the MS with a Gas Chromatograph (GC-MS). A dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) is injected into the GC.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV for EI).[8]

- Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Expected Spectral Data and Interpretation

m/z Value	Proposed Fragment	Rationale
145	$[\text{C}_{10}\text{H}_{11}\text{N}]^{+\cdot}$ ($\text{M}^{+\cdot}$)	Molecular Ion
130	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group.
116	$[\text{M} - \text{CH}_2\text{CN}]^+$ or $[\text{M} - \text{H} - \text{CN}]^+$	Loss of the acetonitrile radical or H and CN.
105	$[\text{C}_8\text{H}_9]^+$	Formation of the stable dimethyltropylium ion.

The observation of the molecular ion peak at m/z 145 is the most critical piece of data, confirming the molecular formula.

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for analyzing the purity of moderately polar, non-volatile compounds.

- System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is a suitable starting point.[10]
- Mobile Phase: A gradient of Acetonitrile and Water.
 - Solvent A: Water (HPLC Grade)
 - Solvent B: Acetonitrile (HPLC Grade)

- Example Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.
- Sample Preparation: Prepare a solution of the sample in the mobile phase (e.g., 1 mg/mL in 50:50 acetonitrile:water).

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Gas Chromatography (GC)

GC is well-suited for this compound due to its expected volatility. It is particularly effective at separating closely related isomers.

- System: A GC equipped with a Flame Ionization Detector (FID), which is a robust, universal detector for hydrocarbons.
- Column: A mid-polarity fused silica capillary column, such as a DB-5 or Stabilwax® (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
- Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final Hold: Hold at 250 °C for 5 minutes.
- Injector and Detector Temperature: 250 °C and 280 °C, respectively.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Similar to HPLC, purity is calculated based on the relative peak areas. The retention time is a characteristic property of the compound under the specified conditions.

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